Methyl 4-methoxycinnamate

Catalog No.
S581076
CAS No.
832-01-9
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methoxycinnamate

CAS Number

832-01-9

Product Name

Methyl 4-methoxycinnamate

IUPAC Name

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+

InChI Key

VEZIKIAGFYZTCI-VMPITWQZSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)OC

Synonyms

4-methoxycinnamate methyl ester, 4-methoxycinnamate methyl ester, (E)-isomer, 4-methoxycinnamate methyl ester, (Z)-isomer, 4-methoxymethyl cinnamate

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC

Methyl 4-methoxycinnamate (also known as methyl p-methoxycinnamate) is a naturally occurring organic compound found in various plants, including Gmelina asiatica and Philotheca obovalis []. While its specific functions within these organisms are not fully understood, research has explored its potential applications in various scientific fields.

Antibacterial and Antifungal Properties

Studies have investigated the potential of Methyl 4-methoxycinnamate for its antibacterial and antifungal properties. Research suggests that it may exhibit activity against certain bacterial and fungal strains []. However, further investigation is needed to determine its efficacy and potential mechanisms of action for these applications.

Antioxidant Activity

Methyl 4-methoxycinnamate has also been studied for its potential antioxidant activity. Some studies suggest that it may possess free radical scavenging properties, which could contribute to its potential health benefits []. However, more research is required to fully understand its effectiveness and potential mechanisms as an antioxidant.

Other Research Areas

Limited research is exploring the potential applications of Methyl 4-methoxycinnamate in other areas, including:

  • Enzyme inhibition: Studies suggest that Methyl 4-methoxycinnamate may inhibit certain enzymes, potentially impacting various biological processes [].
  • Cytotoxic activity: Some studies have reported cytotoxic effects of Methyl 4-methoxycinnamate on certain cancer cell lines []. However, further research is necessary to understand its potential and safety in this context.

Methyl 4-methoxycinnamate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a derivative of cinnamic acid, characterized by the presence of a methoxy group at the para position of the aromatic ring. This compound is widely recognized for its application as a UV filter in sunscreens and cosmetic products due to its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays . Methyl 4-methoxycinnamate is also known for its pleasant fragrance, making it a valuable ingredient in perfumery.

, including:

  • Oxidation: This reaction can convert methyl 4-methoxycinnamate into corresponding carboxylic acids when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to produce alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, allowing for further derivatization of the compound.

Methyl 4-methoxycinnamate exhibits notable biological activities, particularly in the context of photoprotection. It acts as a UVB filter, effectively absorbing UV radiation in the range of 290 to 320 nm. This property makes it an essential component in sunscreen formulations aimed at protecting human skin from sun-induced damage . Additionally, studies suggest that it may possess antioxidant properties, contributing to skin health by mitigating oxidative stress caused by UV exposure .

Methyl 4-methoxycinnamate can be synthesized through various methods, including:

  • Heck Reaction: A common method involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. For instance, bromobenzene can react with methyl acrylate to yield methyl 4-methoxycinnamate .
  • Knoevenagel Condensation: This one-step method forms new carbon-carbon bonds under mild conditions and is often utilized for synthesizing related compounds .
  • Continuous-flow Synthesis: Recent advancements have introduced continuous-flow techniques using supercritical carbon dioxide as a solvent, aligning with green chemistry principles by minimizing hazardous solvents.

Methyl 4-methoxycinnamate finds extensive applications across various industries:

  • Cosmetics and Personal Care: Primarily used as a UV filter in sunscreens and skincare products to protect against UV radiation.
  • Perfumery: Its pleasant scent makes it a popular choice in fragrance formulations.
  • Pharmaceuticals: Investigated for potential therapeutic effects due to its antioxidant properties.

Interaction studies have focused on understanding how methyl 4-methoxycinnamate behaves in different environments. Research indicates that its photoreactivity can be influenced by the polarity of surrounding oils in sunscreen formulations. Higher polarity oils enhance the stability of the compound, while lower polarity increases the absorption efficiency due to a higher proportion of the trans-isomer, which has stronger UV absorption characteristics .

Methyl 4-methoxycinnamate shares structural similarities with several other compounds, particularly those used as UV filters. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Ethylhexyl-4-methoxycinnamateEster derivative of cinnamic acidWidely used as a UVB absorber in sunscreens
Methyl cinnamateEster derivative of cinnamic acidBasic structure without methoxy substitution
Benzyl cinnamateAromatic esterExhibits antimicrobial properties

Uniqueness of Methyl 4-Methoxycinnamate

Methyl 4-methoxycinnamate's uniqueness lies in its specific methoxy substitution and its effective absorption of UVB radiation, which differentiates it from other similar compounds. Unlike ethylhexyl-4-methoxycinnamate, which is more oily and has different solubility characteristics, methyl 4-methoxycinnamate provides a balance between efficacy and cosmetic elegance in formulations.

Traditional Synthetic Pathways

Esterification of 4-Methoxycinnamic Acid with Methanol

The most straightforward method involves Fischer esterification, where 4-methoxycinnamic acid reacts with methanol under acidic conditions. Using H₂SO₄ as a catalyst (5 mol%), the reaction achieves >90% yield after 6 hours at reflux (78°C) . Key parameters include:

ParameterValue
Molar ratio (acid:MeOH)1:10
Reaction time6–8 hours
Yield88–93%

This method is cost-effective but limited by equilibrium constraints, necessitating excess methanol.

Heck Reaction-Based Synthesis Using Palladium Catalysts

The Heck coupling of 4-iodoanisole with methyl acrylate employs Pd(OAc)₂ (5 mol%) in supercritical CO₂, yielding 85–93% under continuous-flow conditions . Diastereoselectivity (E/Z ratio) depends on substituent electronic effects:

Diazonium Salt SubstituentE/Z RatioYield (%)
Electron-withdrawing (-NO₂)98:291
Electron-donating (-OMe)74:2685

Microwave-assisted Heck reactions reduce reaction times to 8–15 minutes .

Wittig-Horner-Emmons Reaction with Trimethyl Phosphonoacetate

Trimethyl phosphonoacetate and 4-methoxybenzaldehyde undergo Wittig-Horner-Emmons olefination in methanol, producing methyl 4-methoxycinnamate with 72–88% yield . Silver carbonate enhances stereoselectivity, favoring the trans-isomer (>95%) .

Advanced Synthetic Methodologies

Continuous-Flow Catalytic Systems in Supercritical CO₂

A plug-flow reactor (PFR) using Pd/SiO₂ in scCO₂ at 80°C and 150 bar achieves 93% conversion in 30 minutes, with a turnover frequency (TOF) of 1,200 h⁻¹ . Methanol as a co-solvent improves miscibility, reducing side-product formation by 40% .

Electrochemical Approaches for Reduced Catalyst Dependency

Cathodic reductive coupling on boron-doped diamond (BDD) electrodes produces dimethyl 3,4-diphenylhexanedioate (85% yield) without traditional catalysts . Controlled-potential electrolysis at −1.2 V vs. Ag/AgCl minimizes hydrolysis byproducts (<5%) .

Microwave-Assisted and Solvent-Free Synthesis

Solvent-free conditions under microwave irradiation (140 W, 8 minutes) yield 93% product using water-soluble phosphine ligands (DPPPA) . This method reduces energy consumption by 60% compared to conventional heating.

Structural Elucidation Techniques

NMR Spectroscopy (¹H, ¹³C, DEPT)

¹H NMR (400 MHz, CDCl₃): δ 7.63 (d, J = 16.0 Hz, 1H), 7.48–7.40 (m, 2H), 6.91–6.83 (m, 2H), 6.28 (d, J = 16 Hz, 1H), 3.79 (s, 3H), 3.76 (s, 3H) . ¹³C NMR confirms ester carbonyl at δ 167.7 ppm and methoxy carbons at δ 55.3 ppm .

FTIR and Raman Spectral Analysis

FTIR (KBr): ν = 1,710 cm⁻¹ (C=O), 1,605 cm⁻¹ (C=C), 1,255 cm⁻¹ (C-O ester) . Raman spectroscopy identifies trans-configuration via strong bands at 1,635 cm⁻¹ (C=C stretch) .

X-ray Crystallography and Molecular Conformation Studies

Single-crystal X-ray analysis reveals a planar structure with dihedral angles of 5.2° between the phenyl and ester groups . The trans-alkene bond length is 1.337 Å, consistent with DFT predictions .

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations for Electronic Structure

B3LYP/6-311+G(d,p) calculations show a HOMO-LUMO gap of 5.2 eV, explaining UV absorption at 310 nm . Natural bond orbital (NBO) analysis indicates hyperconjugation between the methoxy lone pairs and π*-orbitals of the cinnamate .

Molecular Dynamics Simulations of Reactivity

Simulations in methanol solvent predict a 1.8 ps lifetime for the S₁ (¹ππ*) state, with non-radiative decay via conical intersections at C=C torsion angles of 90° .

Spectral Properties and UV Absorption Profiles

Methyl 4-methoxycinnamate exhibits distinctive spectroscopic characteristics that are fundamental to its identification and application [1] [5]. The compound demonstrates significant ultraviolet absorption properties, with the maximum absorption wavelength occurring at approximately 290 nanometers when measured in ethanol solvent [5]. This absorption behavior is consistent with the presence of the conjugated π-electron system formed by the aromatic ring and the α,β-unsaturated carbonyl moiety [1].

The molar extinction coefficient of methyl 4-methoxycinnamate is estimated to be in the range of 2.0-2.5 × 10⁴ M⁻¹ cm⁻¹, based on comparative analysis with structurally similar compounds such as ethyl trans-4-methoxycinnamate, which exhibits an extinction coefficient of 2.47 × 10⁴ M⁻¹ cm⁻¹ at 310 nanometers [5]. The ultraviolet absorption spectrum demonstrates the compound's ability to effectively absorb radiation in the ultraviolet-B region, particularly between 280-315 nanometers [1] [4].

Infrared spectroscopic analysis reveals characteristic vibrational bands that are diagnostic for the compound [12]. The carbonyl stretch appears at approximately 1720 cm⁻¹, while the carbon-carbon double bond stretch is observed around 1640 cm⁻¹ [12]. The methoxy group contributes a characteristic carbon-oxygen-carbon stretch at approximately 1250 cm⁻¹ [12].

Nuclear magnetic resonance spectroscopy provides detailed structural information for methyl 4-methoxycinnamate [9] [13]. In proton nuclear magnetic resonance, the trans-alkene protons appear as doublets at approximately 7.6 and 6.3 parts per million with a coupling constant of 16 hertz, characteristic of trans-configuration [9] [13]. The aromatic protons display an AA'BB' pattern at approximately 7.5 and 6.9 parts per million [9] [13]. The methoxy and ester methyl groups appear as singlets at 3.8 and 3.7 parts per million, respectively [9] [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 167 parts per million, the alkene carbons at 144 and 118 parts per million, and the aromatic carbons in the range of 114-161 parts per million [13]. The methoxy and ester methyl carbons appear at 55 and 51 parts per million, respectively [13].

Spectral PropertyValueSource
UV λmax~290 nm (in ethanol)Based on similar compounds [5]
Molar Extinction Coefficient (ε)~2.0-2.5 × 10⁴ M⁻¹ cm⁻¹ (estimated from similar compounds)Based on similar compounds [5]
IR Characteristic BandsC=O stretch (~1720 cm⁻¹), C=C stretch (~1640 cm⁻¹), C-O-C stretch (~1250 cm⁻¹)Based on typical cinnamate IR data [12]
¹H NMR Key Signalsδ ~7.6 (d, 1H, J=16 Hz, -CH=CH-), δ ~6.3 (d, 1H, J=16 Hz, -CH=CH-), δ ~7.5 and ~6.9 (AA'BB' system, 4H, aromatic), δ ~3.8 (s, 3H, -OCH₃), δ ~3.7 (s, 3H, -COOCH₃)Based on similar compounds [9] [13]
¹³C NMR Key Signalsδ ~167 (C=O), δ ~144 (CH=CH-CO), δ ~161 (C-OCH₃), δ ~130 and ~114 (aromatic), δ ~118 (CH=CH-CO), δ ~55 (-OCH₃), δ ~51 (-COOCH₃)Based on similar compounds [13]

Thermal Behavior: Melting Point, Boiling Point, and Decomposition

The thermal behavior of methyl 4-methoxycinnamate demonstrates characteristic patterns consistent with organic ester compounds [3] [6]. The compound exhibits a melting point in the range of 89-90°C, though various sources report a broader range of 76-90°C, indicating some variability based on purity and measurement conditions [3] [6]. This melting point range places the compound in the category of moderate melting organic solids [3] [6].

The boiling point of methyl 4-methoxycinnamate shows significant variation depending on atmospheric pressure conditions [3] [6]. At standard atmospheric pressure (760 mmHg), the compound boils at 310.6°C [3] [6]. However, under reduced pressure conditions (0.01 Torr), the boiling point decreases substantially to 110°C [3] [6]. This pressure-dependent boiling behavior is typical for organic compounds and provides practical advantages for purification and handling procedures [3] [6].

Thermal stability studies indicate that methyl 4-methoxycinnamate remains stable up to approximately 200°C under inert atmospheric conditions [10] [22]. Beyond this temperature, thermal decomposition begins to occur, with the onset of significant decomposition typically observed in the range of 200-230°C [10] [22]. The decomposition process is characterized by multiple stages, involving the breaking of ester bonds and subsequent fragmentation of the molecular structure [10] [22].

During thermal decomposition, the primary products formed include methanol, carbon dioxide, and various aromatic fragments [10] [22]. The initial decomposition stage involves the cleavage of the ester bond, leading to the emission of methanol molecules [10] [22]. Subsequent stages involve the breakdown of the aromatic ring system and the formation of smaller molecular fragments [10] [22].

The flash point of methyl 4-methoxycinnamate is reported as 126.9°C, indicating the minimum temperature at which the compound can form an ignitable vapor-air mixture under standard atmospheric conditions [6]. This property is significant for handling and storage considerations in industrial applications [6].

ParameterValueSource
Melting Point89-90°C (reported range: 76-90°C)Multiple sources [3] [6]
Boiling Point310.6°C at 760 mmHg (reported: 110°C at 0.01 Torr)Multiple sources [3] [6]
Thermal Stability RangeStable up to ~200°C under inert conditionsBased on similar compounds [10] [22]
Decomposition Onset~200-230°C (estimated based on similar compounds)Based on similar compounds [10] [22]
Decomposition ProductsLikely methanol, CO₂, and aromatic fragmentsBased on similar compounds [10] [22]

Solubility in Polar and Non-Polar Solvents

The solubility profile of methyl 4-methoxycinnamate reflects its moderate polarity and the presence of both hydrophilic and lipophilic structural elements [15] [17]. The compound demonstrates limited water solubility, with quantitative data indicating a solubility of approximately 0.15 g/L in aqueous media [17]. This poor water solubility is attributed to the predominantly hydrophobic nature of the aromatic ring system and the alkyl ester group [17].

In polar protic solvents, methyl 4-methoxycinnamate exhibits significantly enhanced solubility [15]. The compound demonstrates good solubility in methanol and ethanol, which can be attributed to the favorable interactions between the ester and methoxy functional groups with the hydroxyl groups of these solvents [15]. The hydrogen bonding capacity of polar protic solvents facilitates the dissolution of the compound through dipole-dipole interactions [15].

Polar aprotic solvents provide excellent solubility for methyl 4-methoxycinnamate [15]. The compound shows high solubility in acetone, dimethylformamide, and dimethyl sulfoxide [15]. These solvents effectively solvate the polar functional groups of the compound without competing through hydrogen bonding mechanisms [15].

The behavior of methyl 4-methoxycinnamate in non-polar solvents varies depending on the specific solvent system [15] [18]. The compound demonstrates good solubility in chloroform, which can be attributed to the weak dipole interactions and the ability of chloroform to accommodate the moderate polarity of the compound [15] [18]. In hydrocarbon solvents such as cyclohexane, the compound is likely to show moderate solubility based on its lipophilic characteristics [1] [4]. Ether solvents typically provide slight solubility for the compound, reflecting the balance between polar and non-polar interactions [15] [18].

The partition coefficient (LogP) values ranging from 1.88 to 2.27 indicate a moderate lipophilicity, suggesting favorable distribution in lipid-like environments while maintaining some aqueous solubility [3] [6]. This property profile makes the compound suitable for applications requiring moderate hydrophobic character [3] [6].

Solvent TypeSpecific SolventsSolubilitySource
WaterWaterPoorly soluble (~0.15 g/L)ContaminantDB [17]
Polar Protic SolventsMethanol, EthanolSolubleBased on similar compounds [15] [18]
Polar Aprotic SolventsAcetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleBased on similar compounds [15] [18]
Non-polar SolventsChloroform, Cyclohexane, EtherSoluble in chloroform; likely soluble in cyclohexane; slightly soluble in etherBased on similar compounds [15] [18]

Photostability Under UV Irradiation

The photostability characteristics of methyl 4-methoxycinnamate under ultraviolet irradiation represent a critical aspect of its chemical behavior [1] [4] [16]. Upon exposure to ultraviolet radiation, particularly in the ultraviolet-B range (280-315 nanometers), the compound undergoes photochemical processes that primarily involve electronic transitions within the conjugated π-electron system [1] [4].

The primary photochemical process involves the absorption of ultraviolet photons by the chromophore system, leading to electronic excitation from the ground state to excited singlet states [1] [4]. Time-resolved spectroscopic studies have demonstrated that the excited state dynamics involve transitions from the initially populated ππ* state to lower energy states, followed by non-radiative decay processes [1] [4].

Photoisomerization represents the predominant photochemical reaction observed in methyl 4-methoxycinnamate [4] [16] [25]. Under ultraviolet irradiation, the compound undergoes E/Z (trans/cis) isomerization around the carbon-carbon double bond of the cinnamate moiety [4] [16] [25]. Matrix-isolation infrared spectroscopy studies have provided direct spectroscopic evidence for this photoisomerization process, demonstrating the formation of the cis-isomer from the initially present trans-isomer upon ultraviolet light exposure at wavelengths of 300 nanometers and above [16].

The photoisomerization process exhibits reversibility, with sequential irradiation at different ultraviolet wavelengths capable of inducing back-conversion between isomeric forms [16]. This reversible behavior indicates that the photochemical equilibrium can be manipulated through controlled irradiation conditions [16].

Comparative photostability studies suggest that methyl 4-methoxycinnamate demonstrates higher photostability compared to 2-ethylhexyl 4-methoxycinnamate [4] [22]. This enhanced stability is attributed to the absence of the more labile ethylhexyl chain, which is susceptible to additional photochemical degradation pathways [4] [22].

Prolonged ultraviolet exposure can lead to more extensive photodegradation processes [22]. Studies on related compounds indicate that extended irradiation may result in the formation of degradation products including 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol through oxidative and photolytic cleavage reactions [22].

Several factors influence the photostability of methyl 4-methoxycinnamate [4] [22]. The concentration of the compound affects the extent of photochemical reactions, with higher concentrations potentially leading to increased photodegradation rates [4] [22]. Solvent polarity plays a significant role, with polar solvents generally enhancing photostability by stabilizing excited state intermediates [4] [22]. Temperature effects are also important, with elevated temperatures typically accelerating photochemical degradation processes [4] [22]. The presence of oxidizing agents, such as hydrogen peroxide or reactive oxygen species, can significantly reduce photostability by promoting additional degradation pathways [22].

ParameterDescriptionSource
Primary Photochemical ProcessAbsorption of UV radiation (primarily UV-B, 280-315 nm)Multiple sources [1] [4] [5]
PhotoisomerizationE/Z (trans/cis) isomerization upon UV irradiationMultiple sources [4] [16] [25]
Photostability ComparisonHigher photostability than 2-ethylhexyl 4-methoxycinnamateBased on similar compounds [4] [22]
Degradation ProductsPotential formation of 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol upon prolonged UV exposureBased on similar compounds [22]
Factors Affecting PhotostabilityConcentration, solvent polarity, temperature, presence of oxidizing agentsBased on similar compounds [4] [22]

Physical Description

Solid

XLogP3

2.6

Melting Point

94-95°C

UNII

1F58T0S3Q7

Other CAS

832-01-9
3901-07-3

Wikipedia

Methyl 4-methoxycinnamate

Dates

Modify: 2023-08-15
Roesecke, Joachim; Koenig, Wilfried A; Constituents of the fungi Daedalea quercina and Daedaleopsis confragosa var. tricolor, Phytochemistry, 548, 757-762. DOI:10.1016/s0031-9422(00)00130-8

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